molecular formula C8H6BrN3 B14112040 5-Bromoquinoxalin-2-amine

5-Bromoquinoxalin-2-amine

Katalognummer: B14112040
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: RKLTTWQCDDUDEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoquinoxalin-2-amine is a chemical compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 5-position and an amino group at the 2-position of the quinoxaline ring. It is used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromoquinoxalin-2-amine typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2-aminoquinoxaline with bromine in an organic solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

5-Bromoquinoxalin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted quinoxalines and their derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromoquinoxalin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromoquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

5-Bromoquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and application.

Eigenschaften

Molekularformel

C8H6BrN3

Molekulargewicht

224.06 g/mol

IUPAC-Name

5-bromoquinoxalin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12)

InChI-Schlüssel

RKLTTWQCDDUDEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN=C2C(=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.